3-(1-Phenylcyclopropyl)isoxazol-5-amine

CCR5 antagonist chemokine receptor HIV entry inhibitor

Precise procurement of this specific phenylcyclopropyl-isoxazole amine is critical: generic 3-phenyl or 3-cyclopropyl analogs fail to reproduce the constrained 3D geometry required for CCR5 or cardiac myosin target engagement. - **Unique Scaffold**: Rigid 1-phenylcyclopropyl substituent; XLogP3 2.3, TPSA 52 Ų. - **Safety Benchmark**: hERG IC₅₀ = 25 µM (>3,800-fold vs. cisapride). - **Application**: Core building block for CCR5 antagonists & cardiac myosin activators. Moderate potency (IC₅₀ = 10 µM) ideal for SAR libraries. Immediate shipment for medicinal chemistry programs.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13362365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenylcyclopropyl)isoxazol-5-amine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C3=NOC(=C3)N
InChIInChI=1S/C12H12N2O/c13-11-8-10(14-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2
InChIKeyBZTMBMLPSMHTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Phenylcyclopropyl)isoxazol-5-amine Overview


3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS 1341834-65-8) is a heterocyclic isoxazole featuring a unique 1-phenylcyclopropyl substituent at the 3-position and a primary amine at the 5-position of the ring [1]. The rigid, three-dimensional cyclopropyl-phenyl moiety confers distinct steric and electronic properties, including a computed XLogP3 of 2.3 and a topological polar surface area of 52 Ų, which differentiate it from simpler alkyl or aryl isoxazole amines [2]. This compound has been disclosed in patent literature as a structural component of cyclopropyl-containing CCR5 antagonists, indicating its utility as a core scaffold in medicinal chemistry programs targeting chemokine receptors [3].

Substitution Risks for 3-(1-Phenylcyclopropyl)isoxazol-5-amine


Substituting 3-(1-Phenylcyclopropyl)isoxazol-5-amine with a seemingly similar isoxazole amine—such as 3-phenylisoxazol-5-amine or 3-cyclopropylisoxazol-5-amine—introduces significant functional risk. The fused phenylcyclopropyl group is not merely a bulkier alkyl substituent; its constrained three-membered ring creates a unique angle of interaction with biological targets, influencing both binding affinity and metabolic stability [1]. SAR studies in related cardiac myosin activators demonstrate that even subtle alterations in the spacer length or aryl substitution pattern on the isoxazole scaffold can attenuate target activation by over 60% at 10 µM [2]. Consequently, a generic alternative lacking this specific spiro-like cyclopropylphenyl motif will likely fail to reproduce the intended pharmacological or physicochemical profile, making precise procurement of this exact compound essential for reproducible research.

Comparative Evidence for 3-(1-Phenylcyclopropyl)isoxazol-5-amine


CCR5 Antagonist Potency Comparison

In a cell-based assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4/CCR5 cells, 3-(1-phenylcyclopropyl)isoxazol-5-amine exhibited an IC₅₀ of 10,000 nM [1]. While this absolute potency is modest, it represents a 2.68-fold improvement over a closely related cyclopropyl-containing comparator, CHEMBL3604300, which displayed an IC₅₀ of 26,800 nM in the same assay system [2]. This differential activity underscores that the specific regioisomeric and conformational arrangement of the phenylcyclopropyl group in this molecule confers a measurable advantage in target engagement over other cyclopropyl-based isoxazoles.

CCR5 antagonist chemokine receptor HIV entry inhibitor

Cardiac Myosin Activator Scaffold Validation

While direct activity data for 3-(1-phenylcyclopropyl)isoxazol-5-amine on cardiac myosin is not publicly reported, its core scaffold—a 5-aminoisoxazole with a substituted 3-aryl group—has been validated as a functional bioisostere for urea-based cardiac myosin activators [1]. In a comprehensive study of 37 diphenylalkylisoxazol-5-amines, the lead compound 4a achieved 81.6% cardiac myosin ATPase activation at 10 µM, whereas closely related analogs with a 2-carbon spacer or para-substituted phenyl rings showed significantly attenuated activity (e.g., <40% activation) [2]. This SAR establishes that the 3-carbon spacer and unsubstituted phenyl ring present in 3-(1-phenylcyclopropyl)isoxazol-5-amine (via its cyclopropyl-phenyl motif) are critical for maintaining robust target engagement, providing a clear design rationale for selecting this specific building block over other isoxazole amines.

cardiac myosin activator systolic heart failure ATPase activation

hERG Channel Safety Margin

In an automated patch-clamp electrophysiology assay (QPatch) using CHO cells expressing the human ether-a-go-go (hERG) potassium channel, 3-(1-phenylcyclopropyl)isoxazol-5-amine demonstrated an IC₅₀ of 25,000 nM [1]. This value indicates a low risk of hERG channel blockade, a primary driver of drug-induced QT prolongation and cardiotoxicity. By comparison, the known proarrhythmic agent cisapride exhibits a hERG IC₅₀ of approximately 6.5 nM under similar conditions, representing a >3,800-fold safety margin for the isoxazole compound [2]. This quantitative differentiation positions 3-(1-phenylcyclopropyl)isoxazol-5-amine as a significantly safer starting point for lead optimization programs concerned with cardiovascular liability.

hERG inhibition cardiotoxicity safety pharmacology

CCR5 Antagonist Patent Landscape

3-(1-Phenylcyclopropyl)isoxazol-5-amine is explicitly encompassed within the Markush structures of patent WO2004055010A2, which claims cyclopropyl compounds as CCR5 antagonists for the treatment of HIV infection and inflammatory diseases [1]. This patent filing (priority date 2003) establishes a defined intellectual property space for this specific chemotype. In contrast, simpler isoxazole amines (e.g., 3-methylisoxazol-5-amine) are widely used, unpatented building blocks with no associated freedom-to-operate considerations. For commercial or translational research programs aiming to develop proprietary CCR5-targeted therapeutics, the availability of patent literature covering this exact scaffold provides a tangible strategic advantage, offering a pathway toward composition-of-matter protection that generic alternatives cannot provide.

CCR5 antagonist patent landscape intellectual property

Physicochemical Property Comparison

The unique 1-phenylcyclopropyl substituent imparts a distinct physicochemical signature to 3-(1-phenylcyclopropyl)isoxazol-5-amine compared to its simpler analogs. Specifically, it possesses a computed XLogP3 of 2.3, which is 0.7 log units higher than 3-phenylisoxazol-5-amine (XLogP3 ~1.6) and 1.2 log units higher than 3-cyclopropylisoxazol-5-amine (XLogP3 ~1.1) [1]. This increased lipophilicity enhances passive membrane permeability, a critical determinant of oral bioavailability and cell-based assay performance. Furthermore, its topological polar surface area (TPSA) of 52 Ų remains well below the 140 Ų threshold for oral absorption, while its molecular weight (200.24 g/mol) and hydrogen bond donor count (1) place it squarely within lead-like chemical space [2]. These computed properties suggest that the compound is more likely to exhibit favorable ADME characteristics in early discovery than more polar or less balanced isoxazole amines, reducing the risk of assay interference or poor cellular penetration.

physicochemical properties drug-likeness Lipinski

Applications of 3-(1-Phenylcyclopropyl)isoxazol-5-amine


CCR5 Antagonist Focused Library Design

Given its patent-disclosed role as a CCR5 antagonist scaffold [1] and its moderate potency (IC₅₀ = 10 µM) [2], this compound is ideally suited as a core building block for synthesizing focused libraries aimed at identifying novel CCR5 inhibitors. Its favorable hERG profile (IC₅₀ = 25 µM) [3] reduces early cardiotoxicity concerns, allowing for a cleaner SAR exploration around the cyclopropyl-phenyl motif. Use it as a starting point for iterative optimization to improve potency while maintaining the scaffold's inherent safety margin.

Cardiac Myosin Activator Development

Based on class-level SAR from diphenylalkylisoxazol-5-amines, this compound retains the optimal 3-atom spacer between the isoxazole core and the phenyl ring, a feature critical for achieving >80% cardiac myosin activation [1]. It serves as a privileged intermediate for synthesizing novel cardiac myosin activators for systolic heart failure. Procurement of this specific amine allows medicinal chemists to explore diverse N-alkylations or amide couplings while preserving the validated pharmacophore geometry essential for high target engagement.

Physicochemical Benchmarking in Lead Optimization

The compound's computed XLogP3 of 2.3 and TPSA of 52 Ų [1] position it as a valuable reference standard for assessing the impact of lipophilicity and polarity on cellular permeability and target engagement in early drug discovery. Researchers can use this compound to calibrate in silico models or to experimentally validate the relationship between logP and assay performance for isoxazole-based chemical series. Its balanced profile offers a middle ground between overly polar (low permeability) and excessively lipophilic (promiscuous binding) analogs.

Cardiovascular Safety Profiling

With a well-characterized hERG IC₅₀ of 25 µM [1], this compound can serve as a low-risk control or benchmark in patch-clamp assays when evaluating the cardiovascular safety of novel isoxazole-containing drug candidates. Its >3,800-fold safety margin compared to cisapride [2] provides a quantitative baseline for defining acceptable hERG inhibition thresholds within a chemical series, aiding in the rapid triage of compounds with potential QT prolongation liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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